Lipophilicity (XLogP3): Balancing Permeability and Solubility
This compound sits in an optimal lipophilicity space for lead-like molecules. Its XLogP3 of 1.4 provides a superior starting point compared to both the more polar des-bromo analog and the more lipophilic piperidine analog. A compound with a higher LogP might correlate with poor solubility and higher metabolic clearance, whereas a lower LogP value can limit passive transcellular permeability [1][2][3].
| Evidence Dimension | Predicted Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 3-(Pyrrolidin-1-yl)pyrazin-2-amine (Des-Br): XLogP3 = 0.4; 2-Amino-5-bromo-3-piperidin-1-ylpyrazine (Piperidine): XLogP3 = 1.8 |
| Quantified Difference | 0.4-unit lower than the piperidine analog; 1.0-unit higher than the des-bromo analog. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) for all compounds. |
Why This Matters
This XLogP3 value of 1.4 is within the optimal range for lead-likeness, avoiding the increased protein binding and off-target risks associated with more lipophilic amines.
- [1] PubChem. (2025). Compound Summary for CID 16740440: 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 45480293: 3-(Pyrrolidin-1-yl)pyrazin-2-amine. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 45480295: 2-Amino-5-bromo-3-piperidin-1-ylpyrazine. National Center for Biotechnology Information. View Source
